ethyl 1H-pyrrol-1-ylacetate chemical properties
ethyl 1H-pyrrol-1-ylacetate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 1H-pyrrol-1-ylacetate
Abstract
Ethyl 1H-pyrrol-1-ylacetate is a pivotal heterocyclic compound, serving as a versatile intermediate in organic synthesis and a foundational scaffold in medicinal chemistry. This technical guide provides a comprehensive examination of its core chemical properties, synthesis, and reactivity. Structured for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its observed chemical behavior. We will delve into detailed spectroscopic analysis, explore its key reaction pathways, and provide validated experimental protocols. The aim is to equip the reader with the expert-level understanding required for the effective application of this compound in a research and development setting.
Molecular Overview and Physicochemical Profile
Ethyl 1H-pyrrol-1-ylacetate, with CAS Number 6153-23-7, integrates an aromatic five-membered pyrrole ring with an ethyl acetate functional group via an N-alkylation. This unique combination imparts a balance of aromaticity and ester reactivity, making it a valuable building block. The lone pair of electrons on the nitrogen atom participates in the aromatic system, which significantly influences the reactivity of both the pyrrole ring and the attached acetate moiety.
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)acetate | PubChem |
| CAS Number | 6153-23-7 | - |
| Molecular Formula | C₈H₁₁NO₂ | PubChem |
| Molecular Weight | 153.18 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~118-119 °C @ 760 mm Hg (est.) | [2] |
| Density | ~0.947 g/cm³ at 25°C (for 1-ethylpyrrole) | [1] |
| Solubility | Miscible in most organic solvents; slightly soluble in water. | [1] |
| logP (o/w) | 1.860 (estimated) | [2] |
Synthesis and Purification
The most direct and common synthesis of ethyl 1H-pyrrol-1-ylacetate is the nucleophilic substitution reaction between pyrrole and an ethyl haloacetate, typically ethyl bromoacetate. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.
Causality in Synthesis Design:
-
Base Selection: Pyrrole is weakly acidic (pKa ≈ 17.5). A moderately strong base is required to deprotonate the pyrrole nitrogen, forming the highly nucleophilic pyrrolide anion. Potassium carbonate (K₂CO₃) is often preferred as it is inexpensive, effective, and easier to handle than stronger bases like sodium hydride (NaH). The use of NaH would require strictly anhydrous conditions to prevent violent reaction with water.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents can dissolve the ionic intermediates (pyrrolide salt) and the organic reactants, but they do not participate in the reaction (i.e., they don't have acidic protons to quench the anion).
Workflow for Synthesis
Caption: Synthesis workflow for Ethyl 1H-pyrrol-1-ylacetate.
Experimental Protocol: N-Alkylation of Pyrrole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add freshly distilled pyrrole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 150 mL of acetone.
-
Addition of Alkylating Agent: While stirring, add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid salts (KBr and excess K₂CO₃) and wash them with a small amount of acetone.
-
Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain ethyl 1H-pyrrol-1-ylacetate as a clear, colorless to pale yellow liquid.
Spectroscopic and Analytical Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The unique electronic environment of the pyrrole ring and the standard signature of the ethyl ester group provide a distinct analytical fingerprint.[3]
Table 2: Summary of Spectroscopic Data
| Technique | Key Features and Expected Values |
| ¹H NMR | δ (ppm) in CDCl₃: - ~6.7 (t, 2H, H-2/H-5 of pyrrole)- ~6.2 (t, 2H, H-3/H-4 of pyrrole)- ~4.6 (s, 2H, -CH₂- of acetate)- ~4.2 (q, 2H, -CH₂- of ethyl)- ~1.2 (t, 3H, -CH₃ of ethyl) |
| ¹³C NMR | δ (ppm) in CDCl₃: - ~168 (C=O)- ~122 (C-2/C-5 of pyrrole)- ~109 (C-3/C-4 of pyrrole)- ~62 (-CH₂- of ethyl)- ~50 (-CH₂- of acetate)- ~14 (-CH₃ of ethyl) |
| IR | ν (cm⁻¹): - ~2980 (C-H aliphatic stretch)- ~1750 (strong, C=O ester stretch)[4][5]- ~1500 (C=C aromatic stretch)- ~1200 (C-O stretch)[4][5] |
| MS (EI) | m/z: - 153 (M⁺)- 108 [M - OEt]⁺- 80 [M - CH₂COOEt]⁺ |
Analysis of Spectroscopic Data:
-
¹H NMR: The pyrrole protons appear as two distinct triplets due to symmetry, with the α-protons (adjacent to N) being more downfield (~6.7 ppm) than the β-protons (~6.2 ppm). The methylene protons of the acetate group are singlets and significantly downfield (~4.6 ppm) due to the adjacent electron-withdrawing nitrogen and carbonyl group. The ethyl group shows a classic quartet-triplet pattern.[6][7]
-
¹³C NMR: The carbonyl carbon of the ester is the most downfield signal. The carbons of the pyrrole ring appear in the aromatic region, with the α-carbons downfield relative to the β-carbons.[8]
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak is the strong absorption around 1750 cm⁻¹ corresponding to the C=O stretch of the ester functional group.[4][5] This peak's presence is a primary indicator of a successful reaction.
-
Mass Spectrometry (MS): Electron impact mass spectrometry will show a clear molecular ion peak at m/z = 153. Characteristic fragmentation includes the loss of the ethoxy group (-OEt, 45 Da) to give a fragment at m/z = 108, and the cleavage of the N-C bond to lose the entire sidechain, resulting in a pyrrole radical cation fragment at m/z = 80.[9]
Chemical Reactivity and Stability
The reactivity of ethyl 1H-pyrrol-1-ylacetate is dominated by two main centers: the ester functional group and the aromatic pyrrole ring.
Caption: Key reactivity pathways for Ethyl 1H-pyrrol-1-ylacetate.
Ester Hydrolysis
This is a fundamental transformation, converting the ester into the corresponding carboxylic acid, 1H-pyrrol-1-ylacetic acid, a valuable building block for further elaboration.[10] The reaction proceeds readily under both acidic and basic conditions.[11]
Protocol: Base-Catalyzed Hydrolysis
-
Setup: Dissolve ethyl 1H-pyrrol-1-ylacetate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reaction: Add sodium hydroxide (NaOH, 1.5 eq) and stir the solution at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
-
Work-up: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with cold 2M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Reactivity of the Pyrrole Ring
The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The N-substituent directs incoming electrophiles primarily to the C2 and C5 positions.
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the ring, typically at the C2 position, using a mixture of phosphorus oxychloride (POCl₃) and DMF.
-
Nitration/Halogenation: These reactions must be performed under mild conditions to avoid polymerization or decomposition of the sensitive pyrrole ring.
Stability and Storage
The compound is generally stable under standard laboratory conditions. However, it is sensitive to strong acids and bases, which will catalyze its hydrolysis.[1] For long-term storage, it should be kept in a tightly sealed container, protected from moisture and light, and stored in a cool, dry place.[1]
Safety and Handling
As with any chemical, proper safety precautions are essential. Ethyl 1H-pyrrol-1-ylacetate should be handled in a well-ventilated area or a chemical fume hood.
-
GHS Classification: May be classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[1]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[1][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]
References
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National Center for Biotechnology Information. (n.d.). 1-Ethylpyrrole. PubChem. Available at: [Link]
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Netizen Me. (2025). Comprehensive Guide to Ethyl Acetate Reactivity and Use. Available at: [Link]
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SIELC Technologies. (2015). Phenoxymethylpenicillin. Available at: [Link]
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PubMed. (n.d.). 5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Available at: [Link]
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
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The Good Scents Company. (n.d.). 1-ethyl pyrrole. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethyl ethanoate. Available at: [Link]
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University of Birmingham. (n.d.). Spectra of ethyl acetate. Available at: [Link]
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Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl Acetate. PubChem. Available at: [Link]
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